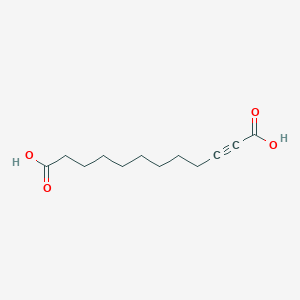
Dodec-2-ynedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-2-ynedioic acid is a dicarboxylic acid with a unique structure characterized by a triple bond between the second and third carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodec-2-ynedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. The reaction typically employs strong oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce this compound efficiently. The fermentation process is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dodec-2-ynedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other functional derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bond.
Substitution: Acid chlorides, alcohols, and amines are frequently used reagents in substitution reactions.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Dodec-2-enedioic acid and dodecanedioic acid.
Substitution: Esters, amides, and other functional derivatives.
Wissenschaftliche Forschungsanwendungen
Dodec-2-ynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for wound healing and other medical applications.
Industry: this compound is used in the production of specialty chemicals, including lubricants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism by which dodec-2-ynedioic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The compound’s unique structure allows it to participate in specific biochemical reactions, making it a valuable tool for studying metabolic pathways and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodec-2-enedioic acid: A similar compound with a double bond instead of a triple bond.
Dodecanedioic acid: A saturated dicarboxylic acid with no unsaturation in its carbon chain.
Traumatic acid: Another dicarboxylic acid with a different structure and biological activity.
Uniqueness
Dodec-2-ynedioic acid’s uniqueness lies in its triple bond, which imparts distinct chemical reactivity and biological properties. This feature differentiates it from other dicarboxylic acids and makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
821-37-4 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
dodec-2-ynedioic acid |
InChI |
InChI=1S/C12H18O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-7,9H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
CMJVEIURJYLHCC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


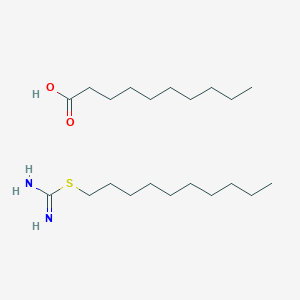
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)
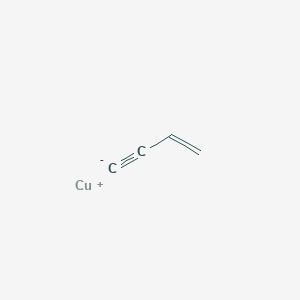
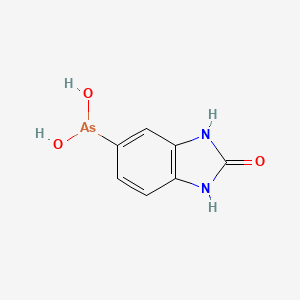
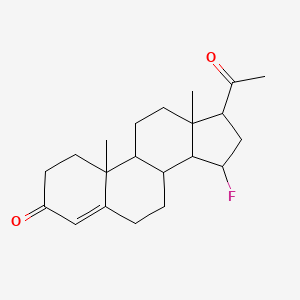
![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
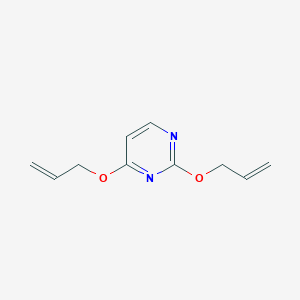


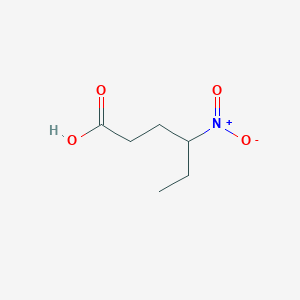
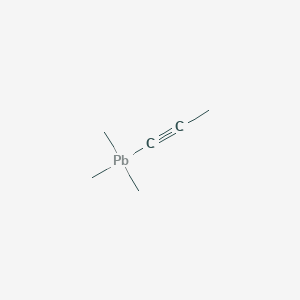
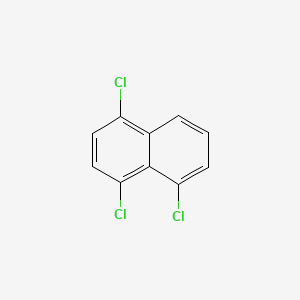
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
